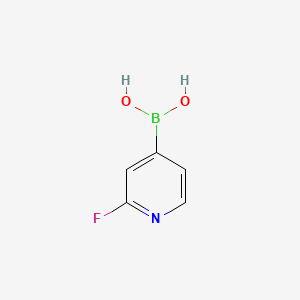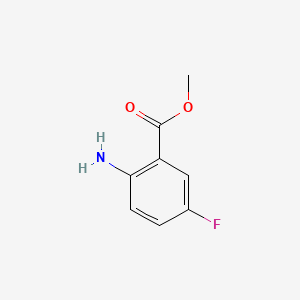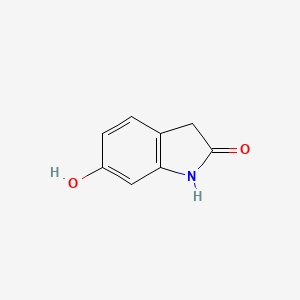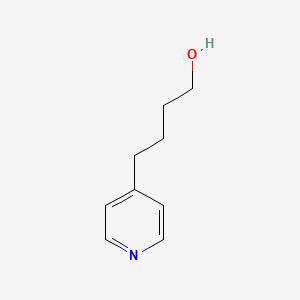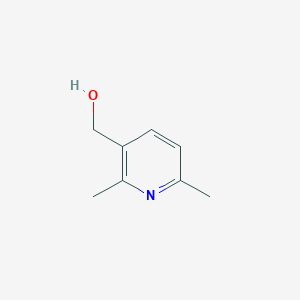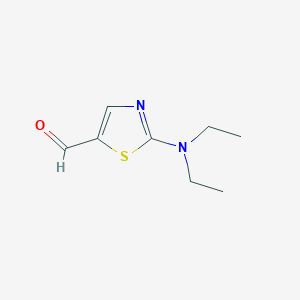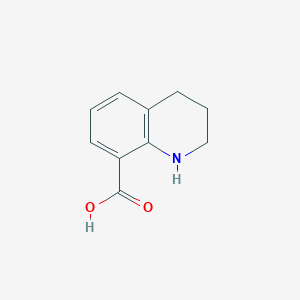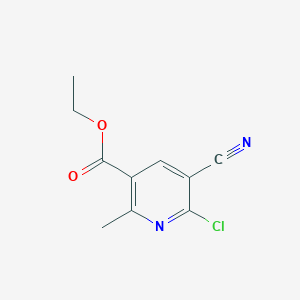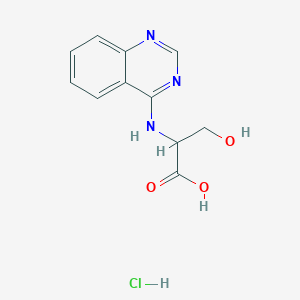
2-Bromo-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C7H5BrF3NO2S and its molecular weight is 304.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
2-Bromo-3-(trifluoromethyl)benzenesulfonamide derivatives, particularly when attached to zinc(II) phthalocyanine complexes, exhibit significant potential in photodynamic therapy, particularly for cancer treatment. These compounds display favorable properties as photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties, making them suitable for Type II photodynamic therapy mechanisms. The efficiency of these compounds is rooted in their structural characteristics and photophysicochemical properties, indicating their potential as therapeutic agents in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020), (Öncül, Öztürk, & Pişkin, 2022).
Bromoamidation of Olefins
The compound is employed in a catalyst-free and metal-free method for the bromoamidation of unactivated olefins, serving as a nitrogen and halogen source. This methodology is applicable to both cyclic and aliphatic olefins, indicating its versatility and potential utility in various chemical synthesis processes (Yu, Chen, Cheng, & Yeung, 2015).
Mécanisme D'action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities .
Mode of Action
The molecule has been shown to have a certain nucleophilic reactivity and a high chemical stability . This suggests that it may interact with its targets through nucleophilic reactions, leading to changes in the targets’ function or structure.
Biochemical Pathways
Given the broad biological activities of sulfonamides , it can be inferred that this compound may affect multiple pathways, leading to downstream effects such as inhibition of tumor growth, regulation of blood sugar levels, and prevention of viral replication.
Result of Action
Based on the known activities of sulfonamides , it can be inferred that the compound may induce changes at the molecular and cellular levels that result in its observed physiological effects.
Propriétés
IUPAC Name |
2-bromo-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO2S/c8-6-4(7(9,10)11)2-1-3-5(6)15(12,13)14/h1-3H,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFQCVDQEXIKGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251362 |
Source


|
| Record name | 2-Bromo-3-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-56-7 |
Source


|
| Record name | 2-Bromo-3-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid](/img/structure/B1304137.png)
